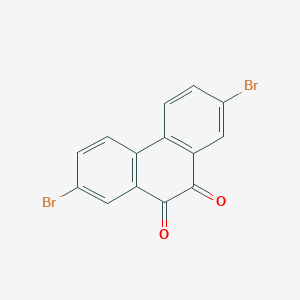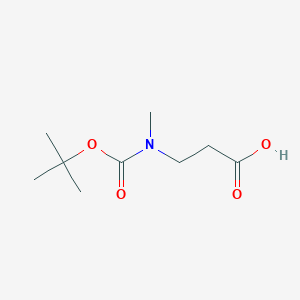
Methyl 3,4-dihydro-2H-pyran-4-carboxylate
Übersicht
Beschreibung
“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is a chemical compound that has attracted considerable interest due to its structural similarity to cyclohexene . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “Methyl 3,4-dihydro-2H-pyran-4-carboxylate” involves several steps. One method involves the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 . This reaction was successfully utilized to synthesize 3,4-dihydro-2H-pyrans .Molecular Structure Analysis
The molecular structure of “Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is complex and involves several atoms. The molecular formula is C7H9O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is involved in several chemical reactions. For instance, an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second-generation Grubbs’ catalysts .Physical And Chemical Properties Analysis
“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” has several physical and chemical properties. It has a molecular weight of 141.145 Da . It is a liquid with a refractive index of 1.440 . It has a boiling point of 86°C and a melting point of -70°C .Wissenschaftliche Forschungsanwendungen
Prostaglandin E2 Delivery : A novel crystalline-rubbery hydrogel using derivatives of Methyl 3,4-dihydro-2H-pyran-4-carboxylate shows promising potential as a delivery system for prostaglandin E2, suggesting applications in therapeutic or biomedical fields (Graham, Mcneill, & Rashid, 1985).
Cinchona-Modified Palladium Catalyst : Enantioselective hydrogenation of related compounds using a cinchona-modified palladium catalyst leads to asymmetric synthesis, which has implications in chemical synthesis and possibly in the creation of attractants for pests like cockroaches (Szőri, Szőllősi, & Bartók, 2008).
Antitumor Agent : Poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) derivatives demonstrate potential as a strong antitumor agent, indicating applications in medicine and pharmacology (Han et al., 1990).
Synthesis of Methyl 4,5-Dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates : This compound can be synthesized from 1-oxo-1,2,3,4-tetrahydrocarbazoles using intermediates, indicating its role in the development of various chemical structures and potential pharmaceutical applications (Martin & Prasad, 2006).
Microwave-Assisted Synthesis : A microwave-assisted liquid-phase synthesis method using functional ionic liquids provides high yields and purity for related compounds, indicating a more efficient production method in chemical synthesis (Yi, Peng, & Song, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJBHKGIAEZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydro-2H-pyran-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




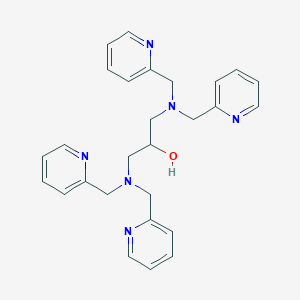
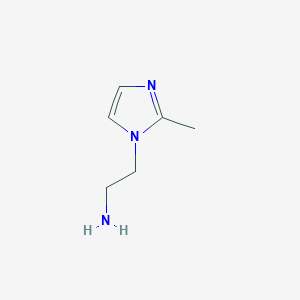
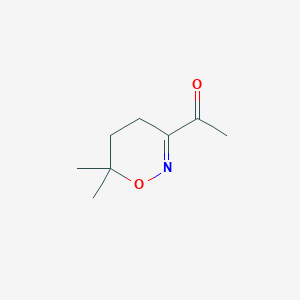

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)

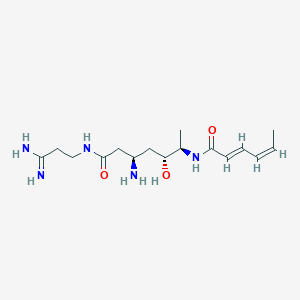

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
